苯甲酸3-((3-(吡嗪-2-基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

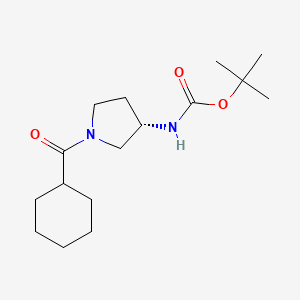

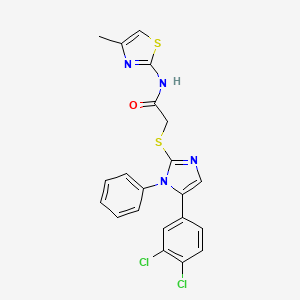

“Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate” is a chemical compound. It contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include the compound , can be achieved through various methods. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation . A one-pot synthesis of related derivatives has been developed via three steps: the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .Molecular Structure Analysis

The molecular structure of pyrrolopyrazine derivatives, including the compound , has been studied using X-ray crystallographic analysis . This analysis revealed that the compound forms a monoclinic crystal system with space group P2(1)/n and is planar with the exception of a slight twist of the phenyl substituent .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation . A one-pot synthesis of related derivatives has been developed via three steps: the formation of a domino imine, intramolecular annulation, and then a "Ugi-azide reaction" .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrazine derivatives can be analyzed using various methods. For instance, X-ray crystallographic analysis can provide information about the compound’s crystalline nature and molecular arrangement in the solid state .科学研究应用

抗菌和抗结核活性

- 苯并咪唑-恶二唑杂化分子与苯甲酸3-((3-(吡嗪-2-基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-甲酸酯在结构上相似,已被研究为有前途的抗菌剂。这些化合物表现出显着的抗菌活性,包括对结核分枝杆菌的有效抗结核活性,并且发现它们在较高浓度下无毒 (Shruthi et al., 2016).

合成和光谱分析

- 已经报道了含有吡唑、恶二唑和异恶唑与苯并呋喃部分的化合物的合成和抗菌活性,突出了类似结构在开发新的治疗剂中的潜力 (Siddiqui et al., 2013).

- 关于含1,3,4-恶二唑的N-取代衍生物合成的研究表明,这些化合物表现出中等到显着的抗菌活性 (Khalid et al., 2016).

分子相互作用和性质

- 对结构相似的化合物 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺与 CB1 大麻素受体的分子相互作用的研究,提供了苯甲酸3-((3-(吡嗪-2-基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-甲酸酯在分子水平上的潜在相互作用的见解 (Shim et al., 2002).

- 具有吡唑、恶二唑和苯并呋喃的新型衍生物的合成和表征,以及它们的旋光性质,可以为理解相关化合物的物理和化学性质提供基础 (Ge et al., 2014).

生物活性及应用

- 对吡嗪衍生物的研究,包括 N-甲基-N′-(吡嗪-2-羰基)-肼基碳二硫酸甲酯的合成、反应和结核抑制作用,可以提供对相关化合物生物活性的见解 (Gobis et al., 2006).

- 对吡啶和吡嗪羧酸的取代异构体的抗分枝杆菌活性研究,其中包括对含1,2,4-恶二唑-5-酮的化合物的研究,提供了类似化合物潜在抗分枝杆菌应用的证据 (Gezginci et al., 1998).

未来方向

Pyrrolopyrazine derivatives, including the compound , have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, the synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases

属性

IUPAC Name |

benzyl 3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c26-20(27-14-15-5-2-1-3-6-15)25-10-4-7-16(13-25)11-18-23-19(24-28-18)17-12-21-8-9-22-17/h1-3,5-6,8-9,12,16H,4,7,10-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPMRIMZZSWMEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)

![N,1-dicyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2382920.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)

![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2382931.png)